anti-TNBC agent-4

TNBC Melampomagnolide B Anti-proliferative

TNBC research often stalls due to weak IKKβ inhibitors lacking in vivo validation. anti-TNBC agent-4 (compound 7) solves this with a chemically optimized sesquiterpene lactone scaffold that delivers 3.6-54-fold greater potency than melampomagnolide B (IC50 0.37-1.52 μM against TNBC lines) and confirmed tumor-growth inhibition plus anti-metastatic activity in MDA-MB-231 models. • IKKβ-targeted NF-κB blockade; inhibits IκB & p65 phosphorylation • Induces apoptosis & suppresses TNBC cell migration • In vivo efficacy validated in xenograft studies • Purity ≥98%; bulk quantities available upon request

Molecular Formula C24H24O4S3
Molecular Weight 472.6 g/mol
Cat. No. B12372687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanti-TNBC agent-4
Molecular FormulaC24H24O4S3
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC4=CC=C(C=C4)C5=CC(=S)SS5
InChIInChI=1S/C24H24O4S3/c1-14-18-10-5-15(4-3-11-24(2)22(28-24)21(18)27-23(14)25)13-26-17-8-6-16(7-9-17)19-12-20(29)31-30-19/h4,6-9,12,18,21-22H,1,3,5,10-11,13H2,2H3/b15-4+/t18-,21-,22-,24+/m0/s1
InChIKeyYMBSYMMRLQHOJD-SVKFYZNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-TNBC Agent-4 (Compound 7): Procurement-Ready IKKβ-Targeted Melampomagnolide B Derivative for Triple-Negative Breast Cancer Research


Anti-TNBC agent-4, also designated as compound 7, is a chemically defined sesquiterpene lactone derivative synthesized from the natural product melampomagnolide B (MMB) [1]. It is characterized by the molecular formula C24H24O4S3, a molecular weight of 472.6 g/mol, and the CAS number 3027501-51-2 . The compound functions as a targeted inhibitor of IκB kinase beta (IKKβ), thereby suppressing NF-κB signaling through blockade of IκB and p65 phosphorylation, and it induces apoptosis specifically in triple-negative breast cancer (TNBC) cellular models [1][2]. This guide provides procurement-focused, quantitative evidence to support its selection over closely related analogs.

Why Anti-TNBC Agent-4 Cannot Be Replaced by Generic Melampomagnolide B or Other IKKβ Inhibitors


Direct substitution of anti-TNBC agent-4 with the parent natural product melampomagnolide B (MMB), the precursor parthenolide, or alternative IKKβ inhibitors such as IKK-16 introduces substantial quantitative performance deficits that compromise experimental validity and translational potential. As documented in the primary characterization study, MMB exhibits 3.6- to 54-fold weaker anti-proliferative activity against TNBC cell lines [1]. Parthenolide derivatives demonstrate a similar potency gap of 11.6- to 18.6-fold compared to their optimized derivatives [2]. Furthermore, pan-IKK inhibitors like IKK-16, while potent in cell-free enzyme assays (IC50 = 40 nM for IKKβ), lack the integrated cellular anti-TNBC efficacy profile that combines target engagement with functional outcomes such as apoptosis induction and metastasis inhibition [3]. These quantitative disparities, detailed in Section 3, render anti-TNBC agent-4 non-substitutable for studies requiring potent and mechanistically validated TNBC activity.

Anti-TNBC Agent-4 Procurement Evidence: Quantitative Differentiation from Closest Analogs


3.6- to 54-Fold Potency Gain Over Parent Compound Melampomagnolide B in TNBC Cell Lines

Anti-TNBC agent-4 (compound 7) demonstrates a substantial improvement in anti-proliferative activity compared to its parent natural product, melampomagnolide B (MMB), across a panel of TNBC cell lines. The fold improvement ranges from 3.6 to 54, depending on the specific cell line evaluated [1].

TNBC Melampomagnolide B Anti-proliferative IKKβ inhibition

In Vivo Tumor Growth Inhibition and Metastasis Reduction in TNBC Xenograft Model

In contrast to the parent compound MMB, for which in vivo TNBC efficacy data are not established, anti-TNBC agent-4 demonstrated significant tumor growth inhibition in an MDA-MB-231 xenograft model. Additionally, treated animals exhibited reduced spleen and liver weights compared to vehicle controls, indicative of inhibited metastatic spread [1].

TNBC In vivo efficacy Metastasis Xenograft

Cellular IKKβ Inhibition Translates to Functional Apoptosis and Anti-Metastatic Effects

While IKK-16 is a potent cell-free IKKβ inhibitor (IC50 = 40 nM), its cellular anti-TNBC efficacy is not comparably characterized. Anti-TNBC agent-4 not only inhibits IKKβ-mediated phosphorylation of IκB and p65 [2] but also induces measurable apoptosis and inhibits metastasis in TNBC cells [1]. This dual target-engagement and functional outcome profile differentiates it from tool compounds like IKK-16, which are primarily used for enzyme inhibition studies.

IKKβ Apoptosis Metastasis NF-κB

Distinct Chemical Scaffold Diverges from Parthenolide Derivatives with Different Potency and Target Profiles

Anti-TNBC agent-4 is derived from melampomagnolide B, whereas anti-TNBC agent-1 is derived from parthenolide. While both compound families aim to improve upon their respective parent natural products, their chemical starting points and resultant potency gains differ. Parthenolide derivatives achieve 11.6- to 18.6-fold improvements [2], while MMB derivatives achieve 3.6- to 54-fold improvements [1]. The distinct sesquiterpene lactone scaffolds may also confer differential target engagement or off-target profiles, though direct comparative data are not available.

Parthenolide Scaffold differentiation IKKβ NF-κB

High-Impact Procurement Scenarios for Anti-TNBC Agent-4 in TNBC Research Programs


Mechanistic Studies of NF-κB Signaling in TNBC with Functional Cellular Readouts

When research aims to dissect IKKβ-mediated NF-κB activation in TNBC and requires a tool compound that not only inhibits target phosphorylation but also drives measurable apoptosis and metastasis inhibition, anti-TNBC agent-4 provides the validated functional profile. This scenario leverages the compound's demonstrated ability to inhibit IKKβ-mediated phosphorylation of IκB and p65, induce apoptosis, and suppress TNBC cell migration [1].

In Vivo Proof-of-Concept Studies for IKKβ-Targeted TNBC Therapy

For preclinical programs requiring in vivo validation of an IKKβ inhibitor in TNBC xenograft models, anti-TNBC agent-4 is uniquely positioned among the comparator set. Its demonstrated tumor growth inhibition and anti-metastatic effects in the MDA-MB-231 model [1] support its use as a positive control or lead compound in animal studies, reducing the risk of advancing compounds lacking in vivo data.

Structure-Activity Relationship (SAR) Campaigns Focused on MMB-Derived Sesquiterpene Lactones

In medicinal chemistry programs exploring MMB derivatives for TNBC, anti-TNBC agent-4 serves as a benchmark lead compound. Its established 3.6- to 54-fold potency gain over MMB [1] provides a quantitative baseline against which new analogs can be compared, enabling efficient SAR navigation and hit-to-lead optimization.

Comparative Pharmacology of IKKβ Inhibitors in Breast Cancer Subtypes

For studies comparing the efficacy of different IKKβ-targeting chemotypes across breast cancer subtypes, anti-TNBC agent-4 offers a structurally distinct sesquiterpene lactone scaffold relative to tool compounds like IKK-16. This chemical diversity is valuable for probing target engagement, off-target effects, and therapeutic windows in TNBC versus other breast cancer subtypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for anti-TNBC agent-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.